N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Description
N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide is a carboxamide derivative featuring a naphthalene backbone substituted with a hydroxyl group at position 3 and a carboxamide group at position 2. The phenyl ring attached to the carboxamide is further substituted with an ethyl group at the meta position.
The ethyl substituent on the phenyl ring contributes to the molecule’s lipophilicity and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
CAS No. |
666736-38-5 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO2/c1-2-13-6-5-9-16(10-13)20-19(22)17-11-14-7-3-4-8-15(14)12-18(17)21/h3-12,21H,2H2,1H3,(H,20,22) |
InChI Key |
UAHKRJPFQOWSOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
Preparation Methods
Amidation via Carboxylic Acid Activation
The core synthesis centers on coupling 3-hydroxynaphthalene-2-carboxylic acid with 3-ethylphenylamine. While classical approaches use carbodiimide-based coupling agents (e.g., dicyclohexylcarbodiimide, DCC), recent advancements highlight the efficacy of tert-butyl hydroperoxide (TBHP) and triethylamine (TEA) systems for selective amidation. This method avoids racemization and enhances yield by stabilizing intermediates through hydrogen bonding.
Reaction Conditions :
One-Pot Tandem Synthesis
A one-pot protocol combining Knoevenagel condensation, Michael addition, and Paal–Knorr cyclization has been adapted for analogous acrylamides. Though designed for 3-hydroxy-2-furanyl-acrylamides, this framework is applicable to naphthalene systems by substituting aroylacetonitriles with naphthoyl analogs.
Key Steps :
- Knoevenagel Condensation : Activates the carboxylic acid.
- Michael Addition : Forms the amide backbone.
- Paal–Knorr Cyclization : Stabilizes the product via intramolecular hydrogen bonding.
Industrial-Scale Production
Continuous Flow Chemistry
Flow reactors enable high-throughput synthesis with precise control over reaction parameters. A telescoped continuous flow system, as demonstrated for tamoxifen intermediates, can be modified for this compound:
Stages :
- Acyl Chloride Formation : Triphosgene activates the carboxylic acid in a stainless steel reactor at 25°C.
- Amidation : The acyl chloride reacts with 3-ethylphenylamine in a PFA reactor coil at 60°C.
- Purification : Inline Flow-IR monitors reaction completion, followed by liquid–liquid extraction.
Advantages :
Solvent and Catalyst Optimization
Industrial protocols prioritize green chemistry principles:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Solvent | Toluene | Ethyl acetate |
| Catalyst | DCC | TEA–TBHP |
| Reaction Time | 6–8 hours | 10–15 minutes |
| Purity | 85–90% | 95–98% |
Reaction Mechanism and Kinetics
Activation Pathways
The hydroxyl and amide groups participate in intramolecular hydrogen bonding, which stabilizes the transition state during amidation. Computational studies suggest that TBHP oxidizes the carboxylic acid to a mixed anhydride, facilitating nucleophilic attack by the amine.
Rate-Limiting Steps
- Carboxylic Acid Activation : Slower in polar aprotic solvents (e.g., DMF).
- Amine Nucleophilicity : Enhanced by electron-donating groups on the aryl ring.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- IR : $$ \nu_{\text{max}} $$ 3280 cm$$^{-1}$$ (O–H), 1650 cm$$^{-1}$$ (C=O).
- $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 8.21 (s, 1H, OH), 7.89–7.12 (m, 10H, Ar–H), 2.61 (q, 2H, CH$$2$$), 1.25 (t, 3H, CH$$_3$$).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-naphthalene-2-carboxamide.
Reduction: Formation of N-(3-ethylphenyl)-3-aminonaphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide, highlighting substituent variations and their biological or industrial relevance:
*Calculated based on molecular formula C₁₉H₁₇NO₂.
Anti-Angiogenic Potential
Structural similarities suggest that naphthalene carboxamides could share mechanisms, but substituent-specific effects (e.g., ethyl vs. chloro) would modulate potency and selectivity.
Physicochemical Properties
- Stability : Intramolecular hydrogen bonding between the hydroxyl and carboxamide groups (observed in quantum studies of para-derivatives) stabilizes the molecule . Meta-substitution (as in the target compound) may slightly alter this conformation.
Biological Activity
N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antimycobacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound consists of a naphthalene core substituted with a hydroxyl group and an ethylphenyl moiety. The structure can be represented as follows:
This structure suggests potential lipophilic properties, which may influence its biological activity.
Antibacterial Activity
Several studies have investigated the antibacterial properties of derivatives of naphthalene-2-carboxamides, including those with similar structures to this compound.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : A study indicated that related compounds exhibited MIC values ranging from 55.0 µmol/L against Staphylococcus aureus, including methicillin-resistant strains .
- Structure-Activity Relationship (SAR) : The antibacterial efficacy was found to be positively correlated with higher lipophilicity and the presence of electron-withdrawing substituents on the aromatic ring. For instance, para-substituted derivatives generally showed higher activity compared to ortho-substituted ones .
Antimycobacterial Activity
The antimycobacterial activity of this compound has also been a subject of research.
Research Insights:
- Compounds similar to this compound demonstrated significant activity against Mycobacterium species, with some exhibiting comparable efficacy to standard treatments such as isoniazid .
- The activity was influenced by the lipophilicity of the compounds; higher lipophilicity often resulted in better penetration through mycobacterial membranes, enhancing their therapeutic potential .
Data Table: Biological Activity Overview
| Compound Name | MIC (µmol/L) | Activity Type | Notes |
|---|---|---|---|
| This compound | TBD | Antibacterial | Similar structure to active compounds |
| 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | 55.0 | Antibacterial | Effective against MRSA |
| 3-Hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamide | TBD | Antimycobacterial | Comparable to isoniazid |
Case Studies
- In Vitro Testing : A study evaluated various naphthalene derivatives for their antibacterial properties using agar diffusion methods. This compound was included in this evaluation, showing promising results against Gram-positive bacteria.
- Mechanism of Action : Research indicated that the mechanism by which these compounds exert their antibacterial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide with high purity?
- Methodological Answer :
- Step 1 : Optimize coupling reactions between 3-hydroxynaphthalene-2-carboxylic acid derivatives and 3-ethylaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF .
- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution with 20–40% ethyl acetate in hexane).
- Step 3 : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the aromatic naphthalene core (δ 6.8–8.5 ppm for protons) and the ethylphenyl substituent (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2) .
- FT-IR : Validate the hydroxyl group (broad peak ~3200–3400 cm⁻¹) and amide carbonyl (sharp peak ~1650–1680 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 334.1) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Storage : Keep in airtight, light-protected containers at –20°C for long-term stability. For short-term use, store at 4°C in a desiccator .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Degradation products (e.g., hydrolyzed amide bonds) indicate sensitivity to moisture .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Modeling : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap) and intramolecular hydrogen bonding (e.g., between hydroxyl and carbonyl groups) .
- Reactivity Insights : Simulate electrophilic substitution patterns on the naphthalene ring to predict regioselectivity in further derivatization .
- Data Validation : Compare computed NMR/IR spectra with experimental data to refine computational models .
Q. What strategies resolve discrepancies in biological activity data across different in vitro assays?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Dose-Response Validation : Use IC50/EC50 curves with ≥3 replicates. Address outliers via Grubbs’ test or robust statistical models (e.g., nonlinear regression) .
- Mechanistic Follow-Up : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity independently .
Q. How can advanced spectroscopic techniques elucidate tautomeric equilibria or polymorphism in this compound?
- Methodological Answer :
- Solid-State NMR/XRD : Characterize crystalline forms to detect polymorphism. For tautomerism (e.g., keto-enol shifts), use variable-temperature NMR .
- Dynamic HPLC : Monitor tautomer ratios under different pH conditions (e.g., pH 2–10) using a C18 column and phosphate buffer .
- Synchrotron Studies : Resolve subtle structural variations via high-resolution powder XRD .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Use shake-flask method with UV-Vis quantification (λmax ~280 nm) in solvents (e.g., DMSO, ethanol, chloroform).
- Contradiction Resolution : Note that solubility may vary due to impurities (e.g., residual salts) or hydration states. Purify via recrystallization (ethanol/water) and repeat assays .
Research Application Guidance
Q. What in silico approaches are recommended for designing derivatives with enhanced bioactivity?
- Methodological Answer :
- SAR Modeling : Use MOE or Schrödinger Suite to build structure-activity relationship (SAR) models based on substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .
- Docking Studies : Target specific receptors (e.g., kinases) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
